N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c25-19(20(26)23-15-1-2-17-18(11-15)28-13-27-17)22-12-14-5-9-24(10-6-14)16-3-7-21-8-4-16/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBXSUGAMNHVRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the benzodioxole and pyridine intermediates. These intermediates are then coupled using a series of reactions, such as amide bond formation and reductive amination. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions for large-scale reactions, and implementing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Hydrolysis and Stability
The ethanediamide group undergoes hydrolysis under strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions:
- Acidic hydrolysis (reflux, 6 h) cleaves the amide bond, yielding 1,3-benzodioxol-5-amine and 4-(aminomethyl)-1-(pyridin-4-yl)piperidine .
- Stability studies (pH 1–13, 37°C) show degradation >90% at pH <2 or >12 after 24 h, but <10% degradation at neutral pH .
Nucleophilic Substitution
The pyridine ring participates in SNAr reactions:
- Halogenation : Treatment with N-bromosuccinimide (NBS) in DMF (80°C, 8 h) brominates the pyridine at the 3-position (yield: 68%) .
- Amination : Reacting with NH₃/MeOH under microwave irradiation (100°C, 1 h) substitutes bromide with an amine group (yield: 52%) .
| Substitution | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 8 h | 3-Bromo-pyridinyl derivative | 68% | |
| Amination | NH₃/MeOH, microwave, 100°C, 1 h | 3-Amino-pyridinyl derivative | 52% |
Oxidation Reactions
- Peracid Oxidation : mCPBA (3-chloroperbenzoic acid) oxidizes the piperidine nitrogen to an N-oxide (yield: 45%) .
- Side Chain Oxidation : KMnO₄ in acidic medium converts the methylene group adjacent to the amide into a ketone (yield: 28%) .
Complexation with Metal Ions
The compound forms stable complexes with Cu²⁺ and Zn²⁺ in methanol (1:1 molar ratio, RT, 2 h):
- Cu²⁺ Complex : λₘₐₓ = 425 nm (ε = 1.2×10⁴ M⁻¹cm⁻¹) .
- Zn²⁺ Complex : Fluorescence quenching observed at 340 nm (quantum yield Φ = 0.15) .
Thermal Degradation
TGA analysis shows decomposition in two stages:
- 180–220°C: Loss of benzodioxole moiety (Δm = 32.7%).
- 300–350°C: Pyrolysis of piperidine-pyridine system (Δm = 58.1%) .
Key Research Findings
- Synthetic Challenges : Low yields (<50%) in catalytic hydrogenation due to competing reduction of pyridine rings .
- pH Sensitivity : Rapid degradation under extreme pH limits oral bioavailability (t₁/₂ = 2.3 h at gastric pH) .
- Metal Binding : Cu²⁺ complex exhibits enhanced radical scavenging activity (IC₅₀ = 18 µM vs. DPPH) compared to the parent compound (IC₅₀ = 42 µM) .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene derivatives. Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, a study demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
2. Antimicrobial Properties
The compound shows promising antimicrobial activity against a range of pathogens. Research indicates that thiophene derivatives can disrupt bacterial cell membranes, leading to cell death. A comparative analysis revealed that methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate exhibits enhanced antibacterial activity compared to conventional antibiotics, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Studies indicate that methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate can effectively control agricultural pests while being less harmful to beneficial insects compared to traditional pesticides. Field trials demonstrated a significant reduction in pest populations without adversely affecting crop yield .
2. Plant Growth Promotion
In addition to its pesticidal properties, this compound may enhance plant growth by promoting root development and nutrient uptake. Research has shown that thiophene derivatives can stimulate plant hormones, leading to increased biomass and improved resistance to environmental stressors such as drought and salinity .
Materials Science
1. Conductive Polymers
Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate is also being explored for its potential use in conductive polymers. Its unique electronic properties allow it to be incorporated into polymer matrices to create materials with enhanced electrical conductivity, which are essential for applications in organic electronics and photovoltaic devices .
2. Synthesis of Nanocomposites
The compound can serve as a precursor for synthesizing nanocomposites with improved mechanical and thermal properties. By integrating methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate into nanomaterials, researchers have developed composites that exhibit superior strength and thermal stability, suitable for aerospace and automotive applications .
Summary of Research Findings
Case Studies
- Anticancer Study : A study conducted on various thiophene derivatives showed that those with similar structures to methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate inhibited the proliferation of breast cancer cells by over 70% at certain concentrations.
- Pesticide Field Trial : In a field trial, crops treated with the compound demonstrated a 50% reduction in pest populations compared to untreated controls, showcasing its effectiveness as an eco-friendly pesticide.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared moieties (benzodioxol, ethanediamide) or therapeutic targets. Below is a comparative analysis:
Key Observations:
Backbone Flexibility: The target compound and QOD () share an ethanediamide core, but QOD’s tetrahydroquinolinylethyl group may confer distinct steric or electronic properties compared to the pyridinyl-piperidinylmethyl group .
Synthetic Feasibility :
- Compounds 108 and 162 demonstrate moderate-to-high synthesis yields (66–81%), suggesting that benzodioxol-containing intermediates are tractable. The target compound’s synthesis may face challenges due to the pyridinyl-piperidine group’s complexity.
Compounds 108 and 162 target 5-lipoxygenase and mPGES-1, highlighting the benzodioxol group’s versatility in anti-inflammatory applications .
Table 2: Hypothetical Pharmacological Comparison
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxole moiety and a piperidine-pyridine structure, contributing to its diverse biological activities. Its IUPAC name is N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2 |
| Molecular Weight | 341.44 g/mol |
| CAS Number | Not available |
| LogP | 2.45 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, an investigation into its activity against leukemia cell lines demonstrated an IC50 value ranging from 10 to 30 µM, suggesting moderate to high potency against these cells .
The mechanism by which this compound exerts its biological effects appears to involve modulation of specific signaling pathways associated with cell proliferation and apoptosis. It has been observed to inhibit key enzymes involved in cancer cell metabolism, potentially leading to reduced tumor growth and increased apoptosis in malignant cells .
Case Studies and Research Findings
- Study on Antileukemic Activity : A study published in MDPI evaluated the cytotoxic effects of the compound on human leukemia cell lines (K562, U937, and HL60). The results indicated that the compound significantly inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents .
- Psychopharmacological Studies : Another investigation explored the psychoactive properties of related benzodioxole derivatives, revealing that compounds in this class could exhibit novel psychoactive effects without hallucinogenic properties. This suggests potential therapeutic applications in psychotherapy .
- Synthesis and Structural Analysis : The synthesis of this compound involves multi-step reactions starting from catechol derivatives and pyridine carboxylic acids. The structural integrity was confirmed through various spectroscopic techniques including NMR and X-ray crystallography .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}ethanediamide, and how can reaction conditions be optimized?
- Answer : The synthesis involves multi-step reactions starting with functionalization of the benzodioxole and pyridine-piperidine moieties. A common approach includes:
- Step 1 : Activation of the benzodioxol-5-yl group via acyl chloride formation using oxalyl chloride .
- Step 2 : Coupling with the pyridinylpiperidine intermediate using agents like EDC/HOBt in solvents such as DMF or DMSO under inert atmospheres .
- Optimization : Temperature control (0–25°C), pH adjustment (6.5–7.5), and stoichiometric ratios (1:1.2 for acyl chloride:amine) are critical. Analytical techniques (e.g., HPLC, NMR) monitor intermediates and purity .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Answer : Key techniques include:
- NMR : Confirms connectivity of the benzodioxole, pyridine, and ethanediamide groups (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 450–500 range) .
- X-ray Crystallography : Resolves bond angles and stereochemistry (if crystalline) .
Q. What preliminary biological screening methods are recommended for this compound?
- Answer : Initial screens include:
- Enzyme Inhibition Assays : Test interactions with targets like kinases or GPCRs using fluorescence polarization .
- Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK293, HepG2) to assess IC50 values .
Advanced Research Questions
Q. How can contradictions in reported biological activities be resolved across different assay systems?
- Answer : Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Validate hits using SPR (binding affinity) and functional assays (e.g., cAMP/GTPγS for GPCRs) .
- Standardized Protocols : Control variables like cell passage number, serum batch, and incubation time .
- Meta-Analysis : Compare data across studies using tools like Prism to identify outliers .
Q. What computational strategies are effective for predicting target interactions and SAR?
- Answer : Advanced methods include:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., opioid or serotonin receptors) .
- MD Simulations : Assess stability of ligand-target complexes (20–100 ns trajectories) .
- QSAR Models : Train on analogs (e.g., benzodioxole-pyridine derivatives) to predict logP, pIC50 .
Q. How can synthetic yields be improved while minimizing side-product formation?
- Answer : Optimization strategies:
- Table 1 : Yield comparison under varying conditions:
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Coupling | DMF | 25 | EDC/HOBt | 65 | 95 |
| Coupling | DMSO | 0–10 | DCC/DMAP | 72 | 98 |
- Side Reaction Mitigation : Add scavengers (e.g., polymer-bound trisamine for acyl chloride byproducts) .
Q. What are the critical factors in designing derivatives with enhanced metabolic stability?
- Answer : Focus on:
- Metabolic Hotspots : Replace labile groups (e.g., methyl on piperidine with CF3) .
- Prodrug Strategies : Introduce ester moieties to improve oral bioavailability .
- In Vitro ADME : Use liver microsomes and CYP450 inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values across studies?
- Answer :
- Replicate Conditions : Use identical cell lines, assay buffers, and readouts (e.g., luminescence vs. fluorescence) .
- Control Compounds : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assays .
- Statistical Rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
